molecular formula C6H6Br2N2O B1280672 2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide CAS No. 845267-57-4

2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide

Cat. No. B1280672
M. Wt: 281.93 g/mol
InChI Key: MURXITKQFQHWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide” is a chemical compound with the CAS Number: 845267-57-4 . It has a molecular weight of 281.93 . The compound is a yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN2O.BrH/c7-3-6(10)5-1-2-8-4-9-5;/h1-2,4H,3H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.93 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass is 281.88264 g/mol and the monoisotopic mass is 279.88469 g/mol . The topological polar surface area is 42.8 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds: 2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide serves as a starting material for synthesizing a variety of chemical compounds. For instance, it has been used in the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone via magnesium halide exchange and nucleophilic substitution, demonstrating its utility in straightforward and mild reaction conditions (Zeng-sun Jin, 2015).
  • Chemical Transformations: This compound undergoes various chemical transformations. As an example, it has been involved in the synthesis of thieno[2, 3-d]pyrimidines, exhibiting its role in creating new molecular structures with potential biological activities (Salahuddin, Sunil Kakad, & S. Shantakumar, 2009).

Biological Activities

  • Antibacterial Properties: Some derivatives synthesized from 2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide have been tested for antibacterial activity, indicating its potential in developing new antibacterial agents (Salahuddin, Sunil Kakad, & S. Shantakumar, 2009).
  • Immunosuppressive and Immunostimulatory Effects: Certain synthesized compounds from this chemical have shown potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, highlighting its relevance in immunology research (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, & I. Fakhr, 2011).

Structural and Physical Chemistry

  • Role in Heterocyclic Synthesis: This compound is integral in the synthesis of heterocyclic compounds, contributing to the development of new heterocyclic chalcone derivatives with diverse applications (Yuh-Wen Ho & W. Yao, 2013).
  • Hydrogen-Bonding Patterns: Studies on analogues of 2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide have revealed intricate hydrogen-bonding patterns, contributing to the understanding of molecular interactions and crystal structures (James L. Balderson, M. Fernandes, J. Michael, & C. B. Perry, 2007).

properties

IUPAC Name

2-bromo-1-pyrimidin-4-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-1-2-8-4-9-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURXITKQFQHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468796
Record name 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide

CAS RN

845267-57-4
Record name 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide
Reactant of Route 3
2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.